molecular formula C15H14Cl2N2O2 B2402732 1-(3,4-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-38-4

1-(3,4-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2402732
CAS No.: 338754-38-4
M. Wt: 325.19
InChI Key: ZRWWTNZFUWOKEX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is an organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group attached to a pyridinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridinecarboxamides.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzyl alcohol
  • 3,4-Dichlorobenzylamine

Uniqueness

1-(3,4-Dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-18(2)14(20)11-4-3-7-19(15(11)21)9-10-5-6-12(16)13(17)8-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWTNZFUWOKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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